REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8](I)[C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1[C:14]([NH:16]OC)=[O:15].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:31]1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCOCC1.CC(O)=O.CC(O)=O.[Pd]>[Cl:1][C:2]1[CH:9]=[C:8]([NH:11][C:12]2[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=2[C:14]([NH:16][CH3:31])=[O:15])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1 |f:2.3.4.5,8.9.10|
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C(=C1)I
|
Name
|
|
Quantity
|
7.96 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NOC)C=CC=C1
|
Name
|
K3PO4
|
Quantity
|
28.14 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 110° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with N2 for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was degassed with N2 for another 15 min after which
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
After completion of reaction solid material
|
Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
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DISSOLUTION
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Details
|
dissolved in water (500 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude material
|
Type
|
CUSTOM
|
Details
|
It was purified by column chromatography over silica gel (60-120 mesh)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 740.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |